1-(2-oxo-2-{[(4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)-1-(2-oxo-2-{[(4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)piperidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-BIS[2-OXO-2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]PIPERIDIN-1-IUM is a complex organic compound characterized by its unique bicyclic structure. The compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a piperidinium core with two oxo groups and a trimethylbicycloheptane moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1,1-BIS[2-OXO-2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]PIPERIDIN-1-IUM involves several steps. One common method starts with the preparation of the bicycloheptane derivative, which is then reacted with piperidinium compounds under specific conditions to form the final product. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1,1-BIS[2-OXO-2-({1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YL}OXY)ETHYL]PIPERIDIN-1-IUM has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIn medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticonvulsant effects .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other bicyclic derivatives like 1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE and its oxime derivatives. Compared to these compounds, 1,1-BIS[2-OXO-2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]PIPERIDIN-1-IUM is unique due to its piperidinium core and the presence of two oxo groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C29H48NO4+ |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-[1-[2-oxo-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]piperidin-1-ium-1-yl]acetate |
InChI |
InChI=1S/C29H48NO4/c1-26(2)20-10-12-28(26,5)22(16-20)33-24(31)18-30(14-8-7-9-15-30)19-25(32)34-23-17-21-11-13-29(23,6)27(21,3)4/h20-23H,7-19H2,1-6H3/q+1 |
InChI Key |
CAFLOWWGYFEBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C[N+]3(CCCCC3)CC(=O)OC4CC5CCC4(C5(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.